Reductive Desorption Potential and Nanostructure Formation in Binary SAMs: Direct Comparison with Octanethiol, para-Nitrothiophenol, and 3-Mercaptopropionic Acid
4-Cyano-1-butanethiol (CN4T) exhibits a reductive desorption potential of -0.79 V on Au(111), measured via cyclic voltammetry. This value is 180 mV more positive than that of octanethiol (OT, -0.97 V) and is distinct from para-nitrothiophenol (NB4M, -0.75 V) and 3-mercaptopropionic acid (MPA, -0.78 V) [1]. When co-adsorbed with OT in binary SAMs, CN4T forms phase-separated macro domains. Upon thermal annealing at 60 °C, OT:CN4T binary SAMs evolve to form nanoscale stripes with an average width of ~3 nm, and after 20 days of annealing, micellar domains in the size range of 4–8 nm are observed by STM [1]. These well-defined nanostructures are not observed for OT:NB4M or OT:MPA binary SAMs under the same conditions [1].
| Evidence Dimension | Reductive desorption potential (V vs. Ag/AgCl) |
|---|---|
| Target Compound Data | 4-Cyano-1-butanethiol (CN4T): -0.79 V |
| Comparator Or Baseline | Octanethiol (OT): -0.97 V; para-Nitrothiophenol (NB4M): -0.75 V; 3-Mercaptopropionic acid (MPA): -0.78 V |
| Quantified Difference | CN4T is 180 mV more positive than OT; 40 mV more negative than NB4M; 10 mV more negative than MPA |
| Conditions | SAMs on Au(111) formed by solution immersion; cyclic voltammetry in aqueous electrolyte (likely 0.5 M KOH) |
Why This Matters
The intermediate reductive desorption potential of 4-Cyano-1-butanethiol enables the formation of unique phase-separated binary SAMs and thermodynamically driven nanoscale domains (stripes and micelles) that cannot be achieved with other thiols, making it essential for applications requiring precise nanoscale surface patterning.
- [1] Nianias, N. Patchy Surfaces. EPFL Thesis No. 253243, 2018. Swiss Federal Institute of Technology in Lausanne (EPFL). View Source
